molecular formula C15H15F3N4O4 B15004967 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B15004967
M. Wt: 372.30 g/mol
InChI Key: IZXRZXZPSWUUIY-UHFFFAOYSA-N
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Description

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a nitro group attached to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Reduction of Nitro Group: Formation of an amino-substituted derivative.

    Substitution on Piperazine Ring: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It is used to study the interactions of complex organic molecules with biological targets.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

    Nitro-Substituted Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to the combination of its structural features, including the nitro group, trifluoromethyl group, and the presence of both pyrrolidine and piperazine rings. This unique combination contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15F3N4O4

Molecular Weight

372.30 g/mol

IUPAC Name

3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H15F3N4O4/c16-15(17,18)9-1-2-10(11(7-9)22(25)26)20-3-5-21(6-4-20)12-8-13(23)19-14(12)24/h1-2,7,12H,3-6,8H2,(H,19,23,24)

InChI Key

IZXRZXZPSWUUIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)NC2=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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